molecular formula C10H9N3O2 B11053013 2-Propanone, 1-[3-hydroxypyrido[2,3-b]pyrazin-2(1H)-ylidene]-

2-Propanone, 1-[3-hydroxypyrido[2,3-b]pyrazin-2(1H)-ylidene]-

Cat. No.: B11053013
M. Wt: 203.20 g/mol
InChI Key: RXQGUFCQHYXISE-WAYWQWQTSA-N
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Description

1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE is a heterocyclic compound that belongs to the family of pyridopyrazines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a hydroxyl group and an acetone moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE typically involves multicomponent reactions. One common method is the condensation of 3-hydroxypyridine-2-carbaldehyde with hydrazine derivatives under acidic conditions, followed by cyclization to form the pyridopyrazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-[(Z)-2-hydroxyprop-1-enyl]-4H-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C10H9N3O2/c1-6(14)5-8-10(15)13-9-7(12-8)3-2-4-11-9/h2-5,14H,1H3,(H,11,13,15)/b6-5-

InChI Key

RXQGUFCQHYXISE-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C/C1=NC2=C(NC1=O)N=CC=C2)/O

Canonical SMILES

CC(=CC1=NC2=C(NC1=O)N=CC=C2)O

Origin of Product

United States

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